Tetrazepam-13C,d3
Description
Utilization of Deuterated Reagents and Solvents in Synthetic Procedures
The most direct method for introducing a d3-methyl group is through the use of a deuterated methylating agent. In the synthesis of tetrazepam, the final step is the methylation of the N-1 position of the benzodiazepine (B76468) ring. jopcr.com To produce the d3-labeled analogue, a deuterated methylating agent would be used.
| Deuterated Reagent | Application |
| Methyl-d3 iodide (CD3I) | N-methylation |
| Diazomethane-d3 | N-methylation |
| Dimethyl-d6 sulfate (B86663) ((CD3)2SO4) | N-methylation |
For the synthesis of Diazepam-d8, which includes a d3-methyl group, the formal name indicates the labeling pattern: 7-chloro-1,3-dihydro-1-(methyl-d3)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one. caymanchem.com This strongly suggests the use of a methyl-d3 source during the N-methylation step. Therefore, for Tetrazepam-13C,d3, the d3-label would be introduced by reacting the desmethyl precursor with a reagent like methyl-d3 iodide.
Site-Specific Deuteration Methodologies
While the d3-label in this compound is on the methyl group, it is worth noting the broader context of site-specific deuteration. Significant progress has been made in developing methods for the selective introduction of deuterium at various positions in a molecule. snnu.edu.cnresearchgate.net These methods include:
Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration, often catalyzed by transition metals like iridium or ruthenium. snnu.edu.cn
Cu-Catalyzed Deacylative Deuteration: This technique allows for the site-specific and degree-controlled deuteration of alkyl groups using D2O as the deuterium source. organic-chemistry.orgnih.govnih.gov
Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom. researchgate.net
These advanced techniques are particularly useful for introducing deuterium at less accessible positions within a complex molecule.
Isolation, Purification, and Preliminary Spectroscopic Characterization of Labeled Intermediates
Throughout the synthetic pathway, the isolation and purification of each labeled intermediate are critical to ensure the purity of the final product and to remove any unlabeled species or side products. researchgate.net Standard chromatographic techniques are indispensable for this purpose.
Isolation and Purification:
Column Chromatography: Silica gel column chromatography is a fundamental technique used to separate the desired labeled intermediate from reaction mixtures. vulcanchem.com By using a carefully selected solvent system (eluent), compounds with different polarities can be effectively separated.
Crystallization: When intermediates are solid, crystallization is an effective method for purification. Dissolving the crude product in a hot solvent and allowing it to cool slowly can yield highly pure crystals of the labeled intermediate, leaving impurities behind in the solvent.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. jopcr.com This technique offers superior separation and is often used in the final purification stages. springermedizin.de
Preliminary Spectroscopic Characterization: Once an intermediate is purified, its structure and isotopic incorporation must be confirmed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this characterization. springermedizin.deresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the intermediate, confirming its elemental composition and the successful incorporation of the isotopic labels. nih.gov For a ¹³C-labeled intermediate, the molecular ion peak ([M+H]⁺) will be shifted by approximately 1 mass unit compared to its unlabeled counterpart. For a d3-labeled compound, the mass will increase by 3 units. The isotopic pattern in the mass spectrum can also provide confirmation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In a d3-labeled intermediate, the proton signal corresponding to the deuterated group will be absent. For example, in the case of a CD₃ group, the characteristic singlet for a CH₃ group would not be observed.
¹³C NMR: The incorporation of a ¹³C atom will result in a significantly enhanced signal for that specific carbon in the ¹³C NMR spectrum. springermedizin.deijcmas.com Advanced NMR techniques like HSQC and HMBC can be used to confirm the exact position of the ¹³C label by observing its correlation with nearby protons. springermedizin.de
A key labeled intermediate in the proposed synthesis is (2-amino-5-chlorophenyl)(cyclohex-1-en-1-yl)methanone-¹³C. The table below summarizes its expected preliminary spectroscopic data.
| Analysis Technique | Expected Observation for Labeled Intermediate |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +1 m/z compared to the unlabeled analogue, confirming the presence of one ¹³C atom. |
| ¹H NMR Spectroscopy | The spectrum would be nearly identical to the unlabeled compound, but coupling between the ¹³C label and adjacent protons (if any) might be observable. |
| ¹³C NMR Spectroscopy | A significantly intensified signal at the chemical shift corresponding to the position of the ¹³C label. ijcmas.com |
Comprehensive Total Synthesis of this compound
The total synthesis of this compound can be accomplished through a carefully designed multi-step sequence. The following pathway represents a scientifically plausible route, starting from labeled precursors to achieve the desired dual-labeled final product.
Step 1: Synthesis of ¹³C-labeled 2-Amino-5-chlorobenzoyl Chloride The synthesis begins with a commercially available ¹³C-labeled precursor, such as 4-chloroaniline-¹³C₆. Through a series of standard reactions, this is converted to 2-amino-5-chlorobenzoic acid-¹³C, where at least one carbon in the ring is labeled. This acid is then treated with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride, 2-amino-5-chlorobenzoyl chloride-¹³C.
Step 2: Friedel-Crafts Acylation to form a Labeled Benzophenone Intermediate The ¹³C-labeled acyl chloride is reacted with cyclohexene (B86901) in a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl₃). This step forms the key intermediate, (2-amino-5-chlorophenyl)(cyclohex-1-en-1-yl)methanone-¹³C. This intermediate is then rigorously purified using column chromatography. jopcr.com
Step 3: Reaction with Ethyl Glycinate (B8599266) The purified ¹³C-labeled aminobenzophenone intermediate is reacted with ethyl glycinate hydrochloride in the presence of a base like pyridine. This reaction forms an imine, which then undergoes cyclization upon heating to begin the formation of the seven-membered diazepine (B8756704) ring, yielding 7-chloro-5-(cyclohexen-1-yl)-3H-1,4-benzodiazepin-2-one-¹³C.
Step 4: N-methylation with Deuterated Reagent (Incorporation of d3) This is the final isotopic labeling step. The product from Step 3 is deprotonated at the N-1 position using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting anion is then quenched with a deuterated electrophile, methyl-d3 iodide (CD₃I). This reaction introduces the trideuteromethyl group at the N-1 position.
Step 5: Final Purification The final product, 7-chloro-5-(cyclohexen-1-yl)-1-methyl-d3-3H-1,4-benzodiazepin-2-one-¹³C (this compound), is isolated from the reaction mixture. Final purification is achieved through recrystallization or preparative HPLC to ensure high purity suitable for its intended use as an analytical standard. jopcr.com The structure and isotopic purity are then comprehensively confirmed using HRMS and various NMR techniques (¹H, ¹³C, DEPT). springermedizin.ded-nb.info
Structure
3D Structure
Properties
Molecular Formula |
C16H17ClN2O |
|---|---|
Molecular Weight |
292.78 g/mol |
IUPAC Name |
7-chloro-5-(cyclohexen-1-yl)-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H17ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3/i1+1D3 |
InChI Key |
IQWYAQCHYZHJOS-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CCCCC3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CCCCC3 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation Strategies for Tetrazepam 13c,d3
Synthesis of Key Precursors with Defined 13C Isotopic Labels
A common strategy for 13C-labeling is the use of simple, commercially available labeled starting materials. For example, 13C-labeled sodium acetate (B1210297) can be used as a precursor to generate more complex labeled building blocks. sioc-journal.cn In the context of benzodiazepine (B76468) synthesis, a key precursor that could be labeled is the anthranilic acid derivative or a fragment that will become part of the benzodiazepine backbone.
A reported method for synthesizing 13C-labeled triazolo-1,4-benzodiazepines, such as alprazolam and triazolam, involved the acylation of a hydrazine (B178648) precursor with a mixed carbonic anhydride (B1165640) of sodium [13C]acetate. osti.gov This approach effectively introduces a 13C-labeled acetyl group, which then becomes part of the final heterocyclic ring system upon thermolysis. osti.gov A similar strategy could be envisioned for tetrazepam, where a 13C-labeled acylating agent is used to introduce the isotope into the core structure.
Another approach involves the synthesis of labeled phenols, which can be core components of various pharmaceuticals. A method for the [1-13C] labeling of phenols has been developed using a [5+1] cyclization strategy with labeled dibenzyl carbonate as the 13C synthon. chemrxiv.org
Directed 13C Incorporation Techniques in Multi-step Synthesis
Late-stage isotopic labeling is often desirable as it reduces the number of synthetic steps involving the expensive labeled material. imist.ma Recent advances in synthetic methodology have provided new tools for the directed incorporation of carbon isotopes.
For the synthesis of Tetrazepam-13C,d3, the carbon-13 could potentially be incorporated into the diazepine (B8756704) ring. While specific literature for this compound is scarce, methods for labeling similar structures provide insight. For instance, the synthesis of 13C4-1,4-dihydropyridines was achieved using 13C2-sodium acetate to create a 13C4-acetoacetate precursor, which was then used in a Hantzsch-type reaction. sioc-journal.cn This demonstrates how labeled building blocks can be assembled to form a labeled heterocyclic core.
Mechanistic Studies of Tetrazepam Biotransformation Using Labeled Probes Methodological Focus
In Vitro Models and Experimental Designs for Metabolic Pathway Elucidation
In vitro systems offer a controlled environment to simulate and study the metabolic processes that occur in vivo. These models are crucial for initial metabolic screening and for conducting detailed mechanistic studies.
Application of Microsomal Incubation Systems for Enzyme Kinetic Studies
Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary drivers of Phase I metabolic reactions. shim-pol.plmdpi.com Incubation of a drug candidate with HLMs is a standard in vitro method to predict its metabolic fate in humans. mdpi.comrug.nl
In the context of tetrazepam, microsomal incubation studies have been instrumental in identifying its primary metabolic pathways. nih.govresearchgate.net These experiments typically involve incubating tetrazepam with HLMs in the presence of necessary cofactors like NADPH. biologica.co.jpscholaris.ca The resulting mixture is then analyzed, often using liquid chromatography-mass spectrometry (LC-MS), to identify the generated metabolites. nih.govbiologica.co.jp
Kinetic studies using this system can determine the rate of metabolism and the specific CYP450 isoforms involved. While some studies have successfully used microsomal incubations to identify tetrazepam metabolites, the complexity of the resulting chromatograms, with numerous isomeric products, highlights the need for highly sophisticated analytical techniques for separation and identification. researchgate.netbiologica.co.jp
Table 1: Comparison of Tetrazepam Metabolites Identified in Different Systems
| Metabolite Class | In Vitro (Microsomal Incubation) | In Vivo (Urine) | Electrochemical Simulation |
| Hydroxylated Tetrazepam (+O) | Yes | Yes | Yes |
| Dehydrogenated Tetrazepam (-2H) | Yes | Yes | Yes |
| N-demethylated Tetrazepam (-CH3) | Yes | Yes | Yes |
| Dehydrogenated & Hydroxylated Tetrazepam (-H2+O) | Yes | Yes | Yes |
| Diazepam | Yes | Yes | Yes |
This table is a composite representation based on findings from multiple studies. nih.govresearchgate.net
Electrochemical Simulation Techniques for Predictive Metabolic Transformations
Electrochemical (EC) methods coupled with mass spectrometry (EC-MS) have emerged as a rapid and valuable tool for simulating the oxidative metabolism of drugs. chromatographyonline.comshim-pol.plnih.gov This technique uses an electrochemical cell to mimic the redox reactions catalyzed by CYP450 enzymes. chromatographyonline.comresearchgate.net By applying a potential to a working electrode, the drug molecule can be oxidized, generating a profile of potential metabolites that can be directly analyzed by MS. chromatographyonline.comnih.gov
For tetrazepam, EC-MS has been successfully used to predict its metabolic pathway, including the hydroxylation of its cyclohexenyl moiety and its eventual conversion to diazepam. nih.govresearchgate.net One of the advantages of EC-MS is its ability to overcome some limitations of microsomal studies, such as the difficulty in generating sufficient quantities of certain metabolites for structural elucidation. nih.govresearchgate.net Studies have shown a good correlation between the metabolites generated electrochemically and those found in both in vitro microsomal incubations and in vivo samples. nih.govresearchgate.net The use of different electrode materials, such as glassy carbon, platinum, and gold, can influence the types of metabolites formed, providing a broader picture of potential metabolic routes. researchgate.netantecscientific.com
Strategic Application of Stable Isotopes in Identifying Metabolites and Elucidating Metabolic Pathways
Stable isotope labeling is a powerful technique in metabolomics that aids in the confident identification of metabolites and the tracing of metabolic pathways. nih.govdoi.org By introducing atoms with a higher mass (e.g., 13C, 2H or d, 15N) into the drug molecule, researchers can easily distinguish the drug and its metabolites from the complex background matrix of a biological sample using mass spectrometry. nih.govuni-tuebingen.de
Tracer Studies for Hydroxylation and Demethylation Pathway Identification
The use of Tetrazepam-13C,d3 as a tracer allows for the unambiguous identification of its metabolic products. When a biological sample is analyzed by MS, the metabolites derived from the labeled tetrazepam will exhibit a characteristic mass shift corresponding to the number of heavy isotopes they retain. nih.govdoi.org This makes it possible to trace the metabolic fate of the parent compound with high certainty.
For instance, hydroxylation, a common Phase I reaction, would result in a metabolite with a mass increased by 16 amu (for the addition of an oxygen atom) plus the mass of the isotopic label. physionet.org Similarly, N-demethylation, the removal of a methyl group, would result in a specific mass change that, in conjunction with the isotopic label, confirms the metabolic transformation. physionet.org Studies on tetrazepam have identified hydroxylation and demethylation as key metabolic pathways. nih.govscience.gov
Utilizing Labeled Compounds to Confirm Transformation Products (e.g., Tetrazepam to Diazepam Conversion)
A significant finding in tetrazepam metabolism is its biotransformation to diazepam. nih.govnih.gov This conversion involves a series of hydroxylation and dehydration steps on the cyclohexenyl ring of tetrazepam. nih.gov The use of isotopically labeled tetrazepam, such as this compound, would provide definitive proof of this metabolic route. The resulting diazepam would carry the isotopic label, confirming that it originated from the administered tetrazepam and is not from another source. nih.gov
This approach is particularly crucial in forensic and clinical settings where the presence of diazepam could be misinterpreted. wikipedia.org The use of a labeled internal standard, like diazepam-d5, is also a common practice in quantitative analyses to ensure accuracy and precision. researchgate.net
Comparative Metabolism Methodologies and Their Predictive Capabilities
Comparing the results from different methodologies provides a more comprehensive and reliable understanding of a drug's metabolic profile. nih.govresearchgate.net The metabolic profile of tetrazepam has been investigated using a combination of in vitro models (microsomal incubations), instrumental techniques (EC-MS), and in vivo studies (analysis of patient urine and plasma). nih.govnih.gov
Studies have demonstrated a strong correlation between the metabolites predicted by EC-MS and those identified in microsomal incubations and human urine samples. nih.govresearchgate.net For instance, the major oxidative metabolites, including hydroxylated and dehydrogenated forms of tetrazepam, were detected across all three methods. researchgate.net This concordance underscores the predictive power of these complementary techniques.
However, each method has its own strengths and limitations. While in vivo studies provide the most physiologically relevant data, they are complex and can be influenced by numerous factors. wdh.ac.id Microsomal incubations offer a controlled environment but may not fully replicate the complete metabolic profile. nih.gov EC-MS is a rapid screening tool but the reaction mechanisms are not identical to enzymatic processes. chromatographyonline.comresearchgate.net By integrating the findings from these different approaches, a more complete and accurate picture of tetrazepam's biotransformation can be constructed.
Methodological Comparisons of In Vitro and In Vivo (Non-human) Metabolic Profiles
A critical aspect of metabolic research is the comparison of data generated from in vitro systems with that from in vivo non-human studies. researchgate.netscispace.com This comparison helps in validating the in vitro models and ensuring their relevance in predicting the metabolic profile in a whole organism. wuxiapptec.com The use of a labeled probe such as this compound would be instrumental in this comparative analysis.
In Vitro Methodologies:
Human Liver Microsomes (HLMs): HLMs are a common in vitro tool as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. nih.govnih.gov In a typical experiment, this compound would be incubated with HLMs along with necessary cofactors. The resulting mixture would then be analyzed, often by liquid chromatography-mass spectrometry (LC-MS), to identify the labeled metabolites.
Hepatocytes: Primary hepatocytes offer a more complete metabolic system as they contain both phase I and phase II enzymes, allowing for the study of a wider range of biotransformation reactions, including glucuronidation. scispace.comnih.gov The use of cultured hepatocytes from preclinical species (e.g., rat, dog) allows for a direct comparison with in vivo data from the same species.
Electrochemical (EC) Simulation: An emerging instrumental method for simulating oxidative metabolism involves the use of electrochemical cells coupled with LC-MS. nih.govchromatographyonline.com This technique can rapidly generate potential oxidative metabolites of a drug, providing a preliminary metabolic profile that can be compared with biological systems. nih.gov Studies have successfully used this method to simulate the metabolic pathway of tetrazepam, including the hydroxylation of its cyclohexenyl moiety. nih.govchromatographyonline.com
In Vivo (Non-human) Methodologies:
Animal Models: Preclinical animal models, such as rats or mice, are dosed with this compound. researchgate.net Biological samples, primarily urine and plasma, are collected over a period of time. These samples are then processed and analyzed by LC-MS/MS to identify and quantify the parent drug and its labeled metabolites. researchgate.net
Comparative Analysis:
The key advantage of using this compound is the clarity it brings to the comparison. The distinct isotopic signature helps in unequivocally identifying drug-related material in both in vitro and in vivo samples. For instance, a study comparing the oxidative metabolites of tetrazepam in rat liver microsomes with those found in human urine demonstrated both common and unique metabolites between the systems. researchgate.net The use of a labeled probe would further enhance such a comparison by simplifying the detection of metabolites against a complex biological background.
A comparative table of potential findings from such a study is presented below:
Table 1: Comparative Metabolic Profile of this compound
| Metabolite | In Vitro (e.g., HLMs) | In Vivo (e.g., Rat Urine) | Methodological Implications |
|---|---|---|---|
| Hydroxylated Tetrazepam | Present | Present | Confirms the role of CYP enzymes in both systems. The labeled probe helps in differentiating isomeric forms. |
| N-desmethyltetrazepam | Present | Present | Indicates a common N-dealkylation pathway. |
| Diazepam | May be present in low levels | Present | Highlights potential differences in the extent of certain metabolic conversions between in vitro and in vivo systems. nih.gov |
Discrepancies between the in vitro and in vivo profiles are common and provide valuable insights. frontiersin.org For example, a metabolite observed in vivo but not in vitro might suggest the involvement of extrahepatic metabolism or different enzyme kinetics in the whole organism. Conversely, a major in vitro metabolite that is minor or absent in vivo could indicate further metabolism or rapid clearance of that metabolite in the intact animal.
Frameworks for Predictive Modeling in Metabolic Research
Predictive modeling plays an increasingly important role in modern drug discovery by providing early insights into a compound's metabolic fate, thereby reducing the reliance on extensive animal testing. mdpi.com These in silico methods leverage computational power to predict various pharmacokinetic properties, including metabolic pathways and clearance rates.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. arxiv.orgnih.gov In the context of metabolism, QSAR can be used to predict whether a compound is likely to be a substrate for a particular metabolizing enzyme. acs.org For benzodiazepines, QSAR models have been developed to predict their binding affinity to GABA-A receptors and to classify them as substrates or non-substrates of specific enzyme isoforms. arxiv.orgacs.orgresearchgate.net Data from studies with labeled compounds like this compound can be used to refine and validate these models by providing accurate data on the formation of specific metabolites.
Physiologically Based Pharmacokinetic (PBPK) Modeling:
PBPK models are more complex and aim to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual organism. nih.gov These models incorporate physiological parameters (e.g., blood flow, organ volumes) and drug-specific information (e.g., enzyme kinetics). The in vitro to in vivo extrapolation (IVIVE) is a key component of PBPK modeling, where data from in vitro systems are used to predict in vivo clearance. wuxiapptec.comnih.gov
The process would typically involve:
Determining the kinetic parameters (Km and Vmax) of this compound metabolism in vitro using, for example, human liver microsomes.
Using these parameters, along with physiological data, in a PBPK model to predict the in vivo hepatic clearance of tetrazepam.
Comparing the predicted clearance with the actual clearance observed in preclinical in vivo studies to validate and refine the model.
Machine Learning and Artificial Intelligence:
More recently, artificial intelligence (AI) and machine learning (ML) algorithms are being employed to analyze large datasets and predict metabolic outcomes. mdpi.com These models can identify complex patterns and relationships that may not be apparent with traditional methods. For instance, AI can be used to predict drug-drug interactions by analyzing how different compounds might affect metabolic enzymes. mdpi.com
Table 2: Frameworks for Predictive Modeling
| Modeling Framework | Description | Application to Tetrazepam Metabolism | Data Input from Labeled Studies |
|---|---|---|---|
| QSAR | Relates chemical structure to biological activity. | Predicts which CYP isoforms are likely to metabolize tetrazepam. acs.org | Experimentally determined metabolite profiles help validate model predictions. |
| PBPK/IVIVE | Simulates ADME properties in a virtual organism based on physiological and in vitro data. wuxiapptec.comnih.gov | Predicts the in vivo clearance and potential for drug-drug interactions. | In vitro kinetic data (Km, Vmax) from studies with this compound. |
| AI/ML | Uses algorithms to learn from large datasets and make predictions. mdpi.com | Identifies novel metabolic pathways and predicts potential toxicities. | Comprehensive metabolite data from both in vitro and in vivo studies. |
Investigation of Tetrazepam Degradation and Stability Research Methodological Focus
Comprehensive Identification of Degradation Products and Impurity Profiling Methodologies
Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, structural elucidation, and quantification of degradation products. pharmainfo.indphen1.com Methodologies for studying tetrazepam degradation primarily employ separation techniques coupled with spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating tetrazepam from its degradation products due to its applicability to a wide range of benzodiazepine (B76468) derivatives. mdpi.comresearchgate.netirjet.net
For comprehensive profiling, HPLC is often coupled with mass spectrometry (LC-MS), which provides molecular weight and structural information of the impurities. irjet.netresearchgate.net Techniques like tandem mass spectrometry (MS/MS) are invaluable for elucidating the structures of unknown degradation products. researchgate.net Other analytical methods reported for benzodiazepine analysis, and applicable to tetrazepam impurity profiling, include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). pharmainfo.inmdpi.comnih.gov
Forced degradation studies under various stress conditions (e.g., oxidative, thermal, hydrolytic) are performed to generate and identify potential degradation products that could form during the shelf life of the drug product. dphen1.comnih.gov
A study on the autoxidation of tetrazepam identified several key degradation products, which are detailed in the table below. nih.gov
Table 1: Major Degradation Products of Tetrazepam Identified via Autoxidation
| Compound Name | Abbreviation / Number | Formation Pathway |
|---|---|---|
| 7-chloro-5-(3-hydroperoxy-cyclohexen-1-yl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | 2 | Major, stable intermediate of oxidation |
| 7-chloro-5-(3-keto-cyclohexen-1-yl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | 3 | Major oxidation product, formed via intermediate (2) |
| 7-chloro-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2,5-dione | 4 | Minor product, from C-C bond cleavage |
| 7-chloro-5-(1,2-epoxycyclohexan-1-yl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | 5 | Minor degradation product |
Elucidation of Oxidative Degradation Mechanisms and Pathways
Oxidation is a primary degradation pathway for many pharmaceuticals, including tetrazepam. nih.govnih.govnih.gov The mechanisms are often complex and can be initiated by various factors such as light, heat, and the presence of oxygen or oxidizing agents. researchgate.netmdpi.com Understanding these mechanisms is crucial for developing stable formulations.
The major degradation route for tetrazepam is autoxidation, a process involving a radical-initiated reaction with molecular oxygen. nih.govresearchgate.net This type of radical chain reaction is a common mechanism for the oxidation of organic molecules. nih.gov The process typically involves three stages: initiation, propagation, and termination. In the case of tetrazepam, the reaction is believed to be initiated by the formation of radicals, which then attack the tetrazepam molecule. researchgate.net This leads to a cascade of reactions resulting in the formation of hydroperoxides and other oxidized products. nih.gov The cyclohexene (B86901) ring of tetrazepam is particularly susceptible to this oxidative attack. nih.gov
To study and accelerate autoxidation processes in a controlled laboratory setting, radical initiators are often employed. researchgate.net A common free-radical initiator used in these studies is 2,2'-azobis(2-methyl-propanenitrile), also known as AIBN. nih.govresearchgate.net AIBN decomposes at elevated temperatures to generate radicals that can initiate the oxidation of the drug molecule. cmu.edulibretexts.org
Research has shown that treating tetrazepam in an acetonitrile (B52724) solution with AIBN at 40°C for 48 hours produces the same degradation impurities as those observed in long-term stability studies of tetrazepam tablets. nih.gov This demonstrates the utility of using radical initiators to predict degradation pathways. The rate of degradation is influenced by several factors, including the concentration of the initiator, temperature, and the presence of oxygen. cmu.edusigmaaldrich.com Other stress conditions like high heat (80°C), heavy metal oxidation, and hydrogen peroxide have been shown to produce different degradation profiles, indicating that the degradation pathway is sensitive to the specific environmental stressors. nih.gov
Table 2: Influence of Stress Conditions on Tetrazepam Degradation Profile
| Stress Condition | Resulting Degradation Profile | Reference |
|---|---|---|
| AIBN in acetonitrile at 40°C | Qualitatively matches impurities from tablet stability studies. | nih.gov |
| Thermal stress at 80°C | Qualitatively different profile from AIBN-induced degradation. | nih.gov |
| Heavy metal oxidation | Qualitatively different profile from AIBN-induced degradation. | nih.gov |
| Hydrogen peroxide | Qualitatively different profile from AIBN-induced degradation. | nih.gov |
| Acid-catalyzed oxidation | Qualitatively different profile from AIBN-induced degradation. | nih.gov |
Methodologies for Investigating Hydrolytic and Other Degradation Pathways
Besides oxidation, hydrolysis is another common degradation pathway for pharmaceuticals, particularly for the benzodiazepine class. nih.govnih.gov Hydrolysis involves the cleavage of a chemical bond by reaction with water. For benzodiazepines, the azomethine and amide bonds within the diazepine (B8756704) ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. nih.gov
Methodologies for investigating hydrolytic degradation involve subjecting the drug to aqueous solutions at various pH levels (from acidic to basic) and temperatures. nih.govlvhn.org The rate of degradation is monitored over time using a stability-indicating analytical method, typically HPLC, which can separate the parent drug from its hydrolysis products. researchgate.net Kinetic studies are performed to determine the rate constants and the influence of pH and temperature on the degradation. nih.gov The degradation products are then isolated and identified using spectroscopic techniques like NMR and MS to elucidate the exact mechanism of hydrolysis. nih.gov
Strategic Application of Isotopic Labeling in Elucidating Degradation Mechanisms
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions, including drug degradation. musechem.comacs.org By replacing one or more atoms in a molecule with a stable isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can trace the fate of these atoms through a reaction pathway. acs.orgalfa-chemistry.comnucleosyn.com A compound like Tetrazepam-13C,d3 is specifically designed for such purposes.
When a labeled drug is subjected to degradation, the position of the isotopes in the resulting degradation products can be determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This information provides definitive evidence for proposed reaction mechanisms. For example, it can help determine which bonds are broken and which new bonds are formed, and can trace the origin of specific atoms in the final products. acs.orgresearchgate.net
The strategic use of specific isotopically labeled reagents can provide profound insights into degradation mechanisms. acs.orgnih.gov
¹⁸O₂ (Labeled Dioxygen): To investigate oxidative degradation, a reaction can be carried out in an atmosphere of ¹⁸O₂ instead of normal ¹⁶O₂. By analyzing the degradation products with mass spectrometry, researchers can determine if the oxygen atoms incorporated into the products come from molecular oxygen or from another source, such as water. researchgate.net This would be highly valuable in confirming the autoxidation mechanism of tetrazepam. nih.govresearchgate.net
Methanol-d₃ (Deuterated Solvent): When studying degradation in a solvent like methanol, using a deuterated version (such as CD₃OD or Methanol-d₄) can help determine the role of the solvent in the reaction. wikipedia.orgguidechem.com If deuterium (B1214612) atoms from the solvent are incorporated into the degradation products, it indicates that the solvent is directly participating in the reaction mechanism, not just acting as a medium.
¹³C/¹⁵N-Labeled Reagents: In studies where degradation involves reaction with another chemical entity, using a ¹³C or ¹⁵N-labeled version of that reagent can trace its contribution to the final products. nih.govresearchgate.netacs.org More fundamentally, having the core structure of tetrazepam labeled with ¹³C and deuterium (as in this compound) allows for unambiguous tracking of all fragments originating from the drug molecule during degradation, helping to piece together complex fragmentation and rearrangement pathways. acs.orgalfa-chemistry.com This is particularly useful in LC-MS analysis, where the unique mass of the labeled fragments makes them easily distinguishable from background ions and impurities. researchgate.net
Advanced Spectroscopic Analysis of Degradation Products (e.g., MS/MS, NMR) for Structural Confirmation
The unequivocal structural elucidation of degradation products formed during stability studies of this compound is paramount. Advanced spectroscopic techniques, primarily tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for this purpose.
Mass Spectrometry (MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and characterizing degradation products. In the analysis of this compound, a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QqTOF) or Orbitrap instrument, would be employed to obtain accurate mass measurements of the parent ion and its fragment ions. This high mass accuracy allows for the determination of the elemental composition of the degradation products.
The isotopic labeling in this compound (one ¹³C atom and three deuterium atoms) provides a unique signature in the mass spectrum. The degradation products retaining these labels will exhibit a characteristic mass shift compared to any potential unlabeled impurities, aiding in their identification.
The MS/MS fragmentation pattern is crucial for structural confirmation. By inducing fragmentation of the protonated molecule [M+H]⁺ of a degradation product, a unique fingerprint of fragment ions is generated. For instance, studies on the metabolism of unlabeled tetrazepam have identified transformations such as hydroxylation and dehydration of the cyclohexenyl ring. nih.gov A degradation product resulting from hydroxylation would show a mass increase of 16 Da. The location of this modification could be inferred from the MS/MS spectrum by observing shifts in the masses of specific fragment ions corresponding to different parts of the molecule.
Table 1: Hypothetical MS/MS Fragmentation Data for a Mono-hydroxylated Degradation Product of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| [M+H]⁺ of Hydroxylated this compound | Varies | Loss of the hydroxylated cyclohexenyl ring |
| [M+H]⁺ of Hydroxylated this compound | Varies | Cleavage of the diazepine ring |
Note: The exact m/z values would depend on the location of the isotopic labels and the hydroxylation site.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS/MS provides valuable information on molecular weight and fragmentation, NMR spectroscopy offers a more definitive structural characterization. For the degradation products of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary.
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The appearance of new signals or shifts in existing signals compared to the parent compound can indicate structural changes.
¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton. The presence of the ¹³C label in this compound will result in a significantly enhanced signal for that specific carbon, which can be tracked in the degradation products.
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) identifies coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
For example, if a degradation product involves the opening of the diazepine ring, as has been observed for other benzodiazepines under acidic conditions, NMR spectroscopy would provide clear evidence. nih.gov The characteristic signals of the protons and carbons of the intact ring would disappear and be replaced by new signals corresponding to the opened-ring structure.
Methodologies for Forced Degradation Studies Under Various Stress Conditions
Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing. researchgate.net These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. For this compound, a systematic approach would be employed, subjecting the compound to a variety of stress conditions.
Stress Conditions
The selection of stress conditions is guided by the chemical structure of this compound and regulatory guidelines. The typical stress conditions would include:
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures. Benzodiazepines are known to be susceptible to acid-catalyzed hydrolysis, which can lead to the opening of the diazepine ring. nih.gov
Alkaline Hydrolysis: Exposure to a basic solution, such as sodium hydroxide (B78521) (e.g., 0.1 M NaOH), at elevated temperatures.
Oxidative Degradation: The use of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Theoretical and experimental studies on tetrazepam suggest its susceptibility to oxidation, particularly at the cyclohexenyl moiety. researchgate.net
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light to assess its photostability.
Table 2: Typical Methodologies for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | Diazepine ring opening |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | Diazepine ring modification |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Oxidation of the cyclohexenyl ring |
| Thermal | Dry Heat | 80°C | 7 days | General decomposition |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B | Photorearrangement, oxidation |
Analytical Approach
Throughout the forced degradation studies, samples would be analyzed at various time points using a stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection. This method must be capable of separating the intact this compound from all its degradation products. The peak purity of the parent compound would be assessed using a photodiode array (PDA) detector to ensure that no co-eluting impurities are present. The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. researchgate.net
The fractions corresponding to the degradation products would then be collected and subjected to the advanced spectroscopic analysis (LC-MS/MS and NMR) as described in the previous section for definitive structural elucidation.
Advanced Spectroscopic and Computational Approaches for Tetrazepam 13c,d3 Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful tool for the elucidation of molecular structure and dynamics in solution. nih.gov For Tetrazepam-13C,d3, specific NMR techniques leveraging its isotopic labels offer unparalleled detail.
High-Resolution 13C NMR for Structural Characterization and Resonance Assignment
High-resolution 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the case of this compound, the incorporation of ¹³C isotopes significantly enhances the sensitivity of the NMR experiment, which is inherently low for the natural abundance of ¹³C (1.1%). ceitec.cz This isotopic enrichment is instrumental for detailed structural characterization and the unambiguous assignment of carbon resonances in the molecule.
The process of resonance assignment involves correlating the observed NMR signals to specific carbon atoms within the this compound structure. ceitec.cz Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are employed to determine the multiplicity of carbon signals, distinguishing between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in Further correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to link carbon atoms to their attached protons and to neighboring protons through multiple bonds, respectively, facilitating a complete and accurate assignment of the ¹³C NMR spectrum. ceitec.cz The resulting chemical shift data provides a unique fingerprint of the molecule's electronic environment. bhu.ac.in
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (from DEPT) |
|---|---|---|
| C=O (Amide) | 170-180 | Quaternary (C) |
| C=N (Imine) | 160-170 | Quaternary (C) |
| Aromatic C-Cl | 130-140 | Quaternary (C) |
| Aromatic C-H | 120-135 | CH |
| Cyclohexenyl C=C | 125-145 | Quaternary (C) & CH |
| CH2 (Diazepam Ring) | 40-50 | CH2 |
| N-CH3 (-13C) | 30-40 | CH3 |
| Cyclohexenyl CH2 (-d3) | 20-30 | CDH2/CD2H/CD3 |
Application of Isotopic Labeling in Studying Conformational Dynamics and Exchange Processes
The presence of isotopic labels in this compound is particularly advantageous for studying dynamic processes such as conformational changes and chemical exchange. rsc.org Isotopic labeling can simplify complex spectra and allow for the tracking of specific atoms or molecular fragments over time. plos.org Dynamic NMR (DNMR) techniques can be used to measure the rates of these processes.
For instance, benzodiazepines can exist in different conformations due to ring inversions. The isotopic labels in this compound can serve as probes to monitor these conformational dynamics. nih.gov By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and kinetics of these exchange processes. The presence of both ¹³C and deuterium (B1214612) labels allows for complementary studies, as deuterium can influence relaxation times and provide additional insights into molecular motion. scbt.com This detailed understanding of dynamic behavior is crucial for comprehending the molecule's interactions in biological systems. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net For this compound, HRMS provides unambiguous confirmation of its identity by measuring its mass with high accuracy, typically to within a few parts per million (ppm). researchgate.net This level of precision allows for the confident differentiation of this compound from its unlabeled counterpart and other related substances.
Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for fragmentation analysis. researchgate.net In a tandem MS experiment, the protonated molecule [M+H]⁺ of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. scispace.com The isotopic labels (¹³C and d3) serve as markers, allowing for the precise tracking of which parts of the molecule are retained in each fragment. This detailed fragmentation pattern is crucial for confirming the location of the isotopic labels and for the structural elucidation of any potential metabolites or degradation products. chromatographyonline.com
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Fragment Origin |
|---|---|---|---|---|
| [M+H]+ | 293.1245 | 293.1242 | -1.02 | Parent Molecule |
| Fragment A | 265.0932 | 265.0930 | -0.75 | Loss of CO |
| Fragment B | 216.0691 | 216.0688 | -1.39 | Cleavage of cyclohexenyl ring |
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful theoretical tools to complement experimental data, offering insights into reaction mechanisms and predicting the properties of molecules.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a standard computational method for investigating the mechanisms of chemical reactions. mdpi.combeilstein-journals.org For this compound, DFT calculations can be employed to model its synthesis, potential degradation pathways, and metabolic transformations. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. beilstein-journals.org
This approach can elucidate the step-by-step mechanism of its formation and predict the most likely pathways for its degradation under various conditions. researchgate.net For example, DFT can be used to study the oxidative degradation of tetrazepam, identifying the most susceptible sites for oxidation and the intermediates involved. researchgate.net The theoretical insights gained from DFT calculations can guide experimental studies and help in the interpretation of observed results. pitt.edu
In Silico Prediction and Characterization of Degradation Products and Metabolites
Computational tools can be used to predict the likely degradation products and metabolites of this compound in silico. nih.gov Software programs can simulate metabolic pathways, such as oxidation, reduction, and hydrolysis, that the molecule might undergo in a biological system. chromatographyonline.com These predictions are based on known metabolic reactions for similar chemical structures.
The predicted structures of metabolites and degradation products can then be used to guide the analysis of experimental data from HRMS and NMR. researchgate.net For instance, the predicted mass and fragmentation pattern of a potential metabolite can be compared with experimental MS/MS data to confirm its identity. nih.gov This integrated approach, combining in silico prediction with experimental verification, significantly accelerates the process of identifying and characterizing novel compounds formed from this compound. researchgate.net
Quality Assurance and Certification Protocols for Tetrazepam 13c,d3 Reference Materials
Importance of Certified Reference Materials (CRMs) in Analytical and Research Applications
Certified Reference Materials (CRMs) are fundamental tools in analytical chemistry and research, serving as 'controls' or standards to ensure the quality and metrological traceability of products. wikipedia.org Their primary role is to validate analytical measurement methods and for the calibration of instruments. wikipedia.org In any analytical procedure, the use of CRMs helps in achieving precise and accurate results by providing a known standard for comparison. controllab.com This is particularly crucial in applications ranging from pharmaceutical research to environmental testing and food safety. aroscientific.comgcms.cz
The reliability of analytical data is paramount, and CRMs provide the necessary confidence in measurement results. researchgate.net They are produced through stringent manufacturing processes and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org This rigorous certification process differentiates them from standard laboratory reagents. wikipedia.org The use of CRMs is often a requirement for laboratories seeking accreditation under international standards like ISO/IEC 17025. wikipedia.org
In essence, CRMs are indispensable for:
Method Validation: Ensuring that an analytical method is fit for its intended purpose. researchgate.net
Instrument Calibration: Establishing the relationship between the instrument's response and the concentration of the analyte. wikipedia.org
Quality Control: Monitoring the performance of analytical measurements over time. controllab.com
Establishing Traceability: Linking measurement results to a recognized standard, such as the International System of Units (SI). researchgate.netinorganicventures.com
Adherence to International Accreditation Standards for Reference Material Production and Testing (e.g., ISO/IEC 17025, ISO 17034, ISO 9001)
To ensure the highest quality and reliability, the production and testing of CRMs, including isotopically labeled standards like Tetrazepam-13C,d3, are governed by a set of rigorous international standards. These standards provide a framework for competence, consistency, and quality management.
ISO 17034: General requirements for the competence of reference material producers. This is the principal standard for organizations that produce reference materials. ansi.orgdakks.de Accreditation to ISO 17034 demonstrates that the producer has a competent and consistent operation for the production of RMs and CRMs. ansi.orgnata.com.au It covers all aspects of production, from the initial design and characterization to the handling, storage, and distribution of the materials. nata.com.au This standard is crucial for establishing confidence in the quality of the reference materials produced. aroscientific.comdakks.de
ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This standard is essential for laboratories that perform the testing and calibration of CRMs. intertek.comqbench.com Accreditation to ISO/IEC 17025 signifies that a laboratory has demonstrated technical competence and the ability to generate precise and accurate test data. intertek.comaccustandard.com It ensures that the analytical measurements used to certify the reference material are valid and reliable. intertek.com Many suppliers and regulatory bodies will not accept test results from a laboratory that is not accredited to this standard. intertek.com
ISO 9001: Quality management systems. While ISO 9001 certification demonstrates that an organization has a quality management system in place, it is not specific to the production of reference materials. accustandard.comspectroscopyeurope.com However, many CRM producers also hold ISO 9001 certification as a foundation for their quality processes. accustandard.cominorganicventures.com It is important to note that ISO 17034 is the more specific and relevant standard for demonstrating competence in reference material production. ansi.orgspectroscopyeurope.com
The interplay of these standards ensures a comprehensive quality assurance framework for CRMs. A producer accredited to ISO 17034, with testing performed by a laboratory accredited to ISO/IEC 17025, provides the highest level of confidence in the certified values of a CRM like this compound.
Rigorous Characterization and Certification Protocols for Isotopic Standards
The certification of isotopic standards such as this compound involves a meticulous process to determine their properties and ensure their suitability as reference materials. This process is built upon comprehensive testing and detailed documentation.
Comprehensive Stability and Homogeneity Testing
Homogeneity Testing: A critical characteristic of any CRM is that it must be sufficiently homogeneous, meaning the property of interest is consistent across different units of the material. wikipedia.orgresearchgate.net Homogeneity testing is performed to ensure that any subsample taken for analysis is representative of the entire batch. scribd.com This involves analyzing multiple units from a batch to assess the between-unit variation. researchgate.netscribd.com The goal is to ensure that this variation is statistically insignificant compared to the uncertainty of the measurement method. researchgate.net
Stability Testing: CRMs must also be stable over time, meaning their certified property values remain unchanged within specified limits under defined storage and transport conditions. wikipedia.orgresearchgate.net Stability testing involves both short-term and long-term studies. tandfonline.com Short-term stability studies assess the impact of transport conditions, while long-term studies monitor the material under its recommended storage conditions to establish a shelf-life. tandfonline.com The data from these studies are used to determine any potential degradation and to calculate the uncertainty associated with the material's stability. psu.edu
Documentation of Uncertainty and Traceability Information
A key component of a CRM's certificate of analysis is the detailed documentation of uncertainty and traceability.
Uncertainty: The certified value of a CRM is always accompanied by an uncertainty statement. wikipedia.org This uncertainty value is a non-negative parameter that characterizes the dispersion of the quantity values being attributed to the measurand. eurachem.org It is calculated by considering all potential sources of error in the certification process, including those from characterization, homogeneity, and stability studies. psu.edumdpi.com The uncertainty budget provides a transparent account of how the final uncertainty value was derived. researchgate.net
Traceability: Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.org For CRMs, this means the certified value is linked to a national or international standard, often the SI units. inorganicventures.combipm.org The certificate of analysis for a CRM must include a statement of metrological traceability, providing users with confidence that the material is a reliable standard. wikipedia.orgitc.gov.hk
Role of this compound CRMs in Pharmaceutical Research and Development (Non-Clinical Context)
In the non-clinical phases of pharmaceutical research and development, isotopically labeled compounds like this compound serve as invaluable tools, particularly as internal standards in quantitative bioanalytical methods. These methods are essential for evaluating the pharmacokinetic and metabolic profile of a new drug candidate.
The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification. This compound, being chemically identical to tetrazepam but with a different mass, co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of tetrazepam in complex biological matrices.
The availability of a certified reference material for this compound ensures the reliability and reproducibility of these bioanalytical methods. Researchers can be confident in the identity, purity, and concentration of the internal standard, which is crucial for generating high-quality data to support regulatory submissions. The use of such CRMs is a key component of good laboratory practice (GLP) in non-clinical studies.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Tetrazepam-13C,d3 with isotopic purity suitable for pharmacokinetic studies?
- Methodological Answer : Synthesis must prioritize isotopic labeling accuracy and minimize unlabeled byproducts. Protocols should include stepwise validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation (e.g., 13C at position 13 and deuterium at three positions). Reaction conditions (e.g., solvent selection, temperature) must avoid hydrogen/deuterium exchange. Purification via preparative HPLC with isotopic fraction analysis is recommended to ensure >98% isotopic purity .
Q. How should researchers design experiments to trace this compound metabolites in vivo while accounting for isotopic dilution effects?
- Methodological Answer : Use a controlled dosing regimen in animal/human models, paired with timed blood/tissue sampling. Employ LC-MS/MS for metabolite detection, calibrating against synthetic isotope-labeled standards. Account for natural abundance of 13C and deuterium in background samples. Statistical models (e.g., compartmental pharmacokinetic modeling) should incorporate correction factors for isotopic dilution .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) is optimal. Validate methods per ICH guidelines, including specificity (resolution from endogenous compounds), sensitivity (LOQ ≤1 ng/mL), and matrix effect studies. Use deuterated internal standards (e.g., Tetrazepam-d5) to correct for ionization variability .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., isotopic purity >95%, consistent dosing routes). Compare study designs for variables like sampling intervals, analytical methodologies, and model organisms. Use Bayesian statistics to assess heterogeneity and identify confounding factors (e.g., differences in metabolic enzyme activity between species) .
Q. What strategies mitigate isotopic interference when co-administering this compound with non-labeled drugs in drug-drug interaction studies?
- Methodological Answer : Design MS/MS transitions to avoid overlapping ion fragments between labeled and unlabeled compounds. Employ chromatographic separation optimized for structural analogs. Validate cross-reactivity using spiked matrices and adjust collision energy to minimize isotopic crosstalk .
Q. How can researchers optimize experimental protocols to ensure reproducibility in this compound stability studies under varying physiological conditions?
- Methodological Answer : Standardize storage conditions (pH, temperature) and simulate physiological environments (e.g., gastric fluid, plasma). Use accelerated stability testing with Arrhenius modeling to predict degradation kinetics. Document all parameters (e.g., freeze-thaw cycles, light exposure) and share raw datasets to facilitate cross-lab validation .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing time-dependent pharmacokinetic data of this compound with high inter-individual variability?
- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to distinguish between population-level trends and individual variations. Use bootstrapping to assess parameter uncertainty and sensitivity analyses to identify influential covariates (e.g., age, CYP3A4 genotype). Report results with 95% confidence intervals and visual aids (e.g., spaghetti plots) .
Q. How should researchers address discrepancies between in vitro and in vivo metabolic profiles of this compound?
- Methodological Answer : Reconcile findings by comparing in vitro systems (e.g., hepatocytes, microsomes) with in vivo models. Assess enzyme kinetics (Km, Vmax) and incorporate scaling factors (e.g., protein binding, hepatic blood flow). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .
Ethical and Regulatory Considerations
Q. What documentation is essential for ethical approval of studies involving this compound in human participants?
- Methodological Answer : Submit a detailed protocol including isotopic safety data (e.g., radiation exposure for 13C, if applicable), informed consent forms specifying tracer use, and environmental risk assessments for deuterated waste. Justify dosing levels based on preclinical toxicology and prior pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
